molecular formula C12H13ClFNO B8437014 1-(3-Chloro-4-fluorobenzyl)piperidin-2-one

1-(3-Chloro-4-fluorobenzyl)piperidin-2-one

Cat. No. B8437014
M. Wt: 241.69 g/mol
InChI Key: GLVSMFKJMWHRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741315B2

Procedure details

To a cold (−20° C.) solution of 1-(3-chloro-4-fluorobenzyl)piperidin-2-one (340 g, 1.41 mol) in anhydrous tetrahydrofuran (5 L) under an atmosphere of nitrogen, a solution of lithium bis(trimethylsilyl)amide (3.09 L, 3.09 mol; 1M in TIE) was added over a period of 40 minutes with the temperature of the reaction maintained at −20° C. After the addition was complete, the reaction mixture was stirred at −20° C. for one hour. Methyl benzene sulfonate (231 mL, 1.69 mol) was added to the reaction mixture over a period of 30 minutes. The reaction mixture was stirred at −20° C. for 30 minutes. The product mixture was diluted with ethyl acetate (4 L) and washed with water (four times; 2 L each time). The organic extract was concentrated under vacuum. The residue was dissolved in toluene (4 L), treated with solid sodium carbonate (500 g), and heated at 100° C. for one hour. The product mixture was diluted with ethyl acetate (4 L) and washed with water (4 times; 2 L each). The organic extract was concentrated under vacuum. The residue was subjected to column chromatography on silica gel eluting with a gradient of 0-60% EtOAc in heptane. Collection and concentration of appropriate fractions provide the title compound as oil.
Quantity
340 g
Type
reactant
Reaction Step One
Quantity
3.09 L
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
231 mL
Type
reactant
Reaction Step Two
Quantity
4 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1[F:16])[CH2:5][N:6]1[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=[O:12].C[Si]([N-][Si](C)(C)C)(C)C.[Li+].C1(S(OC)(=O)=O)C=CC=CC=1>O1CCCC1.C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1[F:16])[CH2:5][N:6]1[CH2:11][CH2:10][CH:9]=[CH:8][C:7]1=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
340 g
Type
reactant
Smiles
ClC=1C=C(CN2C(CCCC2)=O)C=CC1F
Name
Quantity
3.09 L
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
5 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
231 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)OC
Step Three
Name
Quantity
4 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at −20° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −20° C. for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed with water (four times; 2 L each time)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene (4 L)
ADDITION
Type
ADDITION
Details
treated with solid sodium carbonate (500 g)
TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° C. for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The product mixture was diluted with ethyl acetate (4 L)
WASH
Type
WASH
Details
washed with water (4 times; 2 L each)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Collection and concentration of appropriate fractions

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(CN2C(C=CCC2)=O)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.